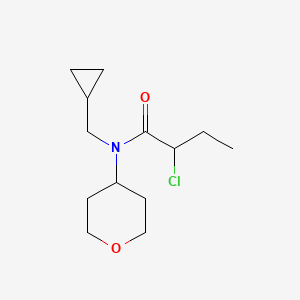
2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide
Übersicht
Beschreibung
2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide is a useful research compound. Its molecular formula is C13H22ClNO2 and its molecular weight is 259.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide, a compound with the molecular formula C13H22ClNO2 and a molecular weight of 259.77 g/mol, has garnered attention in pharmacological research due to its potential biological activities. The compound's structure includes a chloro group, a cyclopropylmethyl moiety, and a tetrahydro-2H-pyran ring, which may contribute to its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H22ClNO2 |
| Molecular Weight | 259.77 g/mol |
| Purity | Typically 95% |
| IUPAC Name | 2-chloro-N-(cyclopropylmethyl)-N-(oxan-4-yl)butanamide |
The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways. Preliminary studies suggest that the compound may act as an inhibitor of specific kinases, which are critical in cellular signaling pathways.
Case Studies and Research Findings
- Kinase Inhibition : Research indicates that compounds similar to this compound exhibit kinase inhibitory properties. For instance, studies have shown that modifications in the cyclopropyl and tetrahydro-pyran groups can enhance selectivity towards certain kinases, leading to potential therapeutic applications in cancer treatment .
- Antitumor Activity : A study evaluating the antitumor effects of related compounds demonstrated significant inhibition of tumor growth in animal models. These compounds were found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may possess similar properties .
- Selectivity and Potency : In vitro assays revealed that certain derivatives of this compound exhibited submicromolar inhibitory concentrations against target enzymes, indicating a high level of potency. This suggests that structural modifications can lead to enhanced biological activity .
Biological Activity Summary
The biological activity of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Kinase Inhibition | Potential inhibitor of specific kinases |
| Antitumor Effects | Induces apoptosis in cancer cells |
| Potency | High potency with submicromolar IC50 values |
Eigenschaften
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(oxan-4-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-2-12(14)13(16)15(9-10-3-4-10)11-5-7-17-8-6-11/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGVLNPBVWDETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC1CC1)C2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















